Higher Lipophilicity vs. 5-Nitrothiazol-2-amine
5-Nitro-1,3-thiazole-2-carbothioamide exhibits a calculated LogP of 1.909, compared to a LogP of 0.83 for the structurally analogous 5-nitrothiazol-2-amine . This approximately 2.3-fold higher partition coefficient indicates substantially greater lipophilicity, which is predictive of improved passive membrane permeability for derivatives constructed on this scaffold. The difference arises from the replacement of the amino group with the more hydrophobic carbothioamide moiety.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.909 |
| Comparator Or Baseline | 5-Nitrothiazol-2-amine (CAS 121-66-4): LogP = 0.83 |
| Quantified Difference | 2.3-fold higher LogP for target compound (ΔLogP = +1.08) |
| Conditions | Calculated values from chemical properties databases; LogP for target from EvitaChem product specification; LogP for comparator from ChemSrc |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, selecting a building block with inherently higher lipophilicity can reduce the need for subsequent hydrophobic modifications to achieve target cell permeability, potentially streamlining lead optimization.
